4-Chloro-2,6-dimethoxyphenol

Descripción general

Descripción

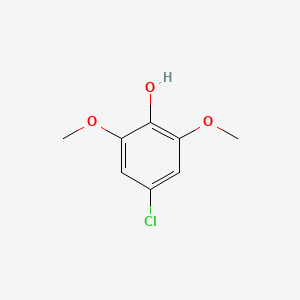

4-Chloro-2,6-dimethoxyphenol is an organic compound with the molecular formula C8H9ClO3. It is a derivative of phenol, where the hydrogen atoms in the 2 and 6 positions are replaced by methoxy groups (-OCH3), and the hydrogen atom in the 4 position is replaced by a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-Chloro-2,6-dimethoxyphenol involves the etherification of pyrogallic acid with dimethyl carbonate in the presence of a catalyst such as tetrabutylammonium bromide . This reaction is typically carried out in a microreactor, which allows for continuous production with high yield and purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions as in laboratory synthesis. The use of microreactors is advantageous due to their efficient mixing, precise control over reaction conditions, and enhanced safety.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2,6-dimethoxyphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized by laccase enzymes, which catalyze the formation of phenoxy radicals.

Substitution: The chlorine atom in the 4 position can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Laccase enzymes are commonly used for the oxidation of this compound.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom in the presence of a suitable catalyst.

Major Products Formed

Substitution: The major products of substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino derivative of the compound.

Aplicaciones Científicas De Investigación

4-Chloro-2,6-dimethoxyphenol has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s ability to undergo oxidation makes it useful in studies involving enzyme-catalyzed reactions.

Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its phenolic structure.

Industry: It is used in the production of polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2,6-dimethoxyphenol primarily involves its oxidation by laccase enzymes. The enzyme catalyzes the removal of electrons from the phenolic hydroxyl group, leading to the formation of phenoxy radicals . These radicals can then participate in various chemical reactions, including polymerization and cross-linking.

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-2,6-dimethylphenol: Similar in structure but with methyl groups instead of methoxy groups.

2,6-Dimethoxyphenol: Lacks the chlorine atom at the 4 position.

Uniqueness

4-Chloro-2,6-dimethoxyphenol is unique due to the presence of both methoxy groups and a chlorine atom, which confer distinct chemical properties. The methoxy groups increase its reactivity towards oxidation, while the chlorine atom allows for substitution reactions that are not possible with 2,6-dimethoxyphenol.

Actividad Biológica

4-Chloro-2,6-dimethoxyphenol (CDMP) is a phenolic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological effects, including antibacterial, antifungal, and anticancer properties, supported by various studies and data.

This compound has the following chemical structure:

- Molecular Formula : CHClO

- Molecular Weight : 202.62 g/mol

- CAS Number : 1123-63-3

Antibacterial Activity

Recent studies have demonstrated that CDMP exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial properties of various phenolic compounds, CDMP was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:

| Compound | Zone of Inhibition (mm) | Activity Index |

|---|---|---|

| This compound | 20 | 0.86 |

| Chloramphenicol | 25 | --- |

| Ciprofloxacin | 22 | --- |

The zone of inhibition for CDMP was comparable to standard antibiotics, suggesting its potential as an antibacterial agent .

Antifungal Activity

CDMP also shows promising antifungal properties. Research has indicated its effectiveness against various fungal strains.

Case Study: Antifungal Properties

In a study evaluating the antifungal activity against Botrytis cinerea, CDMP demonstrated significant inhibition:

| Compound | Minimum Inhibitory Concentration (MIC) | % Inhibition |

|---|---|---|

| This compound | 100 µg/mL | 75% |

| Control (Untreated) | N/A | 0% |

These findings suggest that CDMP damages the fungal cell wall, leading to cell death .

Anticancer Activity

The anticancer potential of CDMP has also been explored. In vitro studies have shown that it can inhibit the proliferation of cancer cells.

Case Study: In Vitro Anticancer Effects

A study focused on the effects of CDMP on human cancer cell lines revealed:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

The mechanism involves apoptosis induction and cell cycle disruption, indicating its potential for cancer treatment .

Toxicological Profile

Despite its beneficial effects, the safety profile of CDMP must be considered. It has been reported to cause irritation to the eyes and skin upon exposure. Long-term exposure may lead to respiratory issues .

Propiedades

IUPAC Name |

4-chloro-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRGCEYNNHGULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910766 | |

| Record name | 4-Chloro-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108545-00-2 | |

| Record name | 4-Chloro-2,6-dimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108545002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.